molecular formula C12H11NO2S B8269813 3-Amino-5-(4-methylphenyl)thiophene-2-carboxylic acid CAS No. 649757-52-8

3-Amino-5-(4-methylphenyl)thiophene-2-carboxylic acid

Cat. No.: B8269813
CAS No.: 649757-52-8
M. Wt: 233.29 g/mol
InChI Key: UXBRYNYHVHNCJH-UHFFFAOYSA-N
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Description

“3-Amino-5-(4-methylphenyl)thiophene-2-carboxylic acid” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical and Chemical Properties Analysis

Thiophene has a density of 1.051 g/ml and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Safety and Hazards

Thiophene-based compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

Properties

CAS No.

649757-52-8

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

3-amino-5-(4-methylphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H11NO2S/c1-7-2-4-8(5-3-7)10-6-9(13)11(16-10)12(14)15/h2-6H,13H2,1H3,(H,14,15)

InChI Key

UXBRYNYHVHNCJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)O)N

Origin of Product

United States

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